Cas no 2002032-76-8 (3-(Sulfomethyl)oxetane-3-carboxylic acid)

3-(Sulfomethyl)oxetane-3-carboxylic acid is a versatile sulfonated oxetane derivative with a carboxylic acid functional group, offering unique reactivity for applications in polymer chemistry and organic synthesis. Its oxetane ring provides a strained cyclic ether moiety, enabling ring-opening reactions for crosslinking or functionalization, while the sulfomethyl and carboxylic acid groups enhance water solubility and introduce sites for further chemical modification. This compound is particularly valuable as a building block for synthesizing hydrophilic polymers, coatings, or adhesives with tailored properties. Its bifunctional nature allows for precise control over material design, making it useful in specialty formulations requiring controlled hydrophilicity or ionic character.
3-(Sulfomethyl)oxetane-3-carboxylic acid structure
2002032-76-8 structure
Product name:3-(Sulfomethyl)oxetane-3-carboxylic acid
CAS No:2002032-76-8
MF:C5H8O6S
Molecular Weight:196.178421020508
CID:6110352
PubChem ID:146082049

3-(Sulfomethyl)oxetane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2002032-76-8
    • EN300-7536536
    • 3-(Sulfomethyl)oxetane-3-carboxylic acid
    • インチ: 1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10)
    • InChIKey: VMWFQDGZNQQLFS-UHFFFAOYSA-N
    • SMILES: S(CC1(C(=O)O)COC1)(=O)(=O)O

計算された属性

  • 精确分子量: 196.00415914g/mol
  • 同位素质量: 196.00415914g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.9
  • トポロジー分子極性表面積: 109Ų

3-(Sulfomethyl)oxetane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7536536-10.0g
3-(sulfomethyl)oxetane-3-carboxylic acid
2002032-76-8 95.0%
10.0g
$3929.0 2025-03-10
Enamine
EN300-7536536-0.1g
3-(sulfomethyl)oxetane-3-carboxylic acid
2002032-76-8 95.0%
0.1g
$317.0 2025-03-10
Aaron
AR028TO6-250mg
3-(sulfomethyl)oxetane-3-carboxylicacid
2002032-76-8 95%
250mg
$647.00 2025-02-17
Aaron
AR028TO6-2.5g
3-(sulfomethyl)oxetane-3-carboxylicacid
2002032-76-8 95%
2.5g
$2488.00 2023-12-15
1PlusChem
1P028TFU-50mg
3-(sulfomethyl)oxetane-3-carboxylicacid
2002032-76-8 95%
50mg
$315.00 2023-12-19
1PlusChem
1P028TFU-500mg
3-(sulfomethyl)oxetane-3-carboxylicacid
2002032-76-8 95%
500mg
$944.00 2023-12-19
Aaron
AR028TO6-500mg
3-(sulfomethyl)oxetane-3-carboxylicacid
2002032-76-8 95%
500mg
$1006.00 2025-02-17
Enamine
EN300-7536536-0.5g
3-(sulfomethyl)oxetane-3-carboxylic acid
2002032-76-8 95.0%
0.5g
$713.0 2025-03-10
Enamine
EN300-7536536-2.5g
3-(sulfomethyl)oxetane-3-carboxylic acid
2002032-76-8 95.0%
2.5g
$1791.0 2025-03-10
Enamine
EN300-7536536-0.25g
3-(sulfomethyl)oxetane-3-carboxylic acid
2002032-76-8 95.0%
0.25g
$452.0 2025-03-10

3-(Sulfomethyl)oxetane-3-carboxylic acid 関連文献

3-(Sulfomethyl)oxetane-3-carboxylic acidに関する追加情報

Introduction to 3-(Sulfomethyl)oxetane-3-carboxylic acid (CAS No. 2002032-76-8)

3-(Sulfomethyl)oxetane-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2002032-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the oxetane class, a heterocyclic structure characterized by a three-membered ring containing two carbon atoms and one oxygen atom. The presence of a sulfomethyl group at the third position and a carboxylic acid functionality at the same carbon introduces unique reactivity and potential applications, making it a subject of intense research interest.

The molecular structure of 3-(Sulfomethyl)oxetane-3-carboxylic acid consists of an oxetane ring that is highly strained due to the small size of the three-membered cycle. This strain makes the compound highly reactive, particularly in nucleophilic substitution reactions, where the oxygen atom is susceptible to attack. The sulfomethyl group (-SO₃H) introduces a strong acidic character, while the carboxylic acid moiety (-COOH) allows for further functionalization via esterification, amidation, or other carboxylate-based reactions. Such structural features make it a versatile building block for synthesizing more complex molecules.

In recent years, 3-(Sulfomethyl)oxetane-3-carboxylic acid has been explored for its potential applications in drug development and polymer science. The oxetane ring's strained nature can be exploited to design molecules that undergo controlled ring-opening reactions, which is a key mechanism in many biochemical processes. This property has led researchers to investigate its use as an intermediate in the synthesis of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders.

One of the most compelling areas of research involving 3-(Sulfomethyl)oxetane-3-carboxylic acid is its role in developing novel biomaterials. The sulfomethyl group enhances water solubility, making it an attractive candidate for creating hydrogel networks that can be used in drug delivery systems. These hydrogels can be designed to release therapeutic agents in response to specific biological triggers, such as pH changes or enzymatic activity. Recent studies have demonstrated that 3-(Sulfomethyl)oxetane-3-carboxylic acid-based hydrogels exhibit excellent biocompatibility and can be tailored for targeted drug delivery, improving treatment efficacy while minimizing side effects.

The carboxylic acid functionality also provides opportunities for covalent binding with other biomolecules, such as peptides and proteins. This has opened up avenues for creating conjugates that enhance drug stability or improve bioavailability. For instance, researchers have utilized 3-(Sulfomethyl)oxetane-3-carboxylic acid to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. These peptidomimetics are being investigated as potential treatments for neurological disorders, where their ability to cross the blood-brain barrier is particularly valuable.

Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 3-(Sulfomethyl)oxetane-3-carboxylic acid. Molecular modeling studies have revealed that the strained oxetane ring can be selectively opened by various nucleophiles, allowing for precise control over synthetic pathways. This knowledge has enabled chemists to design multi-step synthetic routes that efficiently produce complex derivatives with tailored properties. Such computational insights are accelerating the discovery of new derivatives with enhanced functionalities for pharmaceutical and industrial uses.

In addition to its pharmaceutical applications, 3-(Sulfomethyl)oxetane-3-carboxylic acid has shown promise in materials science. The combination of its reactivity and solubility makes it an excellent precursor for synthesizing functional polymers. Researchers have explored its use in creating biodegradable plastics that degrade into non-toxic products under specific environmental conditions. These polymers could offer sustainable alternatives to traditional plastics while maintaining comparable mechanical properties. Furthermore, the sulfomethyl group imparts ionic characteristics to these polymers, making them suitable for applications in water treatment and as flocculants in industrial processes.

The sulfonate group's ability to form strong ionic interactions has also been leveraged in designing molecular recognition systems. For example, 3-(Sulfomethyl)oxetane-3-carboxylic acid derivatives have been used to develop sensors that detect metal ions or small organic molecules based on changes in their electronic properties. Such sensors are critical in environmental monitoring and biomedical diagnostics, where rapid and accurate detection of analytes is essential. The high selectivity and sensitivity achieved with these compounds highlight their potential as tools in analytical chemistry.

Recent clinical trials have begun to explore the therapeutic potential of 3-(Sulfomethyl)oxetane-3-carboxylic acid derivatives as anti-inflammatory agents. Studies suggest that certain modifications of this compound can inhibit inflammatory pathways without causing significant side effects. This aligns with the growing demand for safer anti-inflammatory drugs that do not carry the risks associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The ability of these derivatives to modulate inflammatory cytokine production without disrupting normal physiological processes makes them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The versatility of 3-(Sulfomethyl)oxetane-3-carboxylic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Researchers have developed novel herbicides and fungicides based on its structural framework, leveraging its reactivity to create compounds that target specific enzymatic pathways in plants and fungi while minimizing toxicity to non-target organisms. These advancements contribute to more sustainable agricultural practices by reducing reliance on broad-spectrum pesticides.

In conclusion, 3-(Sulfomethyl)oxetane-3-carboxylic acid (CAS No.2002032-76-8) is a multifaceted compound with broad applications across multiple scientific disciplines.
Its unique structural features enable diverse chemical modifications
making it invaluable for drug development,
biomaterial design,
polymer science,
environmental technology,
sensor development,
and agrochemical innovation.
Ongoing research continues
to uncover new possibilities
for harnessing this compound's potential
to address global challenges
in medicine,
industry,
and sustainability.

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